molecular formula C12H16N2O B13286352 4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one

4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one

Cat. No.: B13286352
M. Wt: 204.27 g/mol
InChI Key: VPJNCUJVFAIGTH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with an aminomethyl group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-phenylpyrrolidin-2-one with formaldehyde and ammonia, which introduces the aminomethyl group at the 4-position. The reaction typically requires acidic or basic conditions to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or copper may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or antitumor activities.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)indole: Used as a reactant for the preparation of dopamine receptor antagonists.

    4-Aminocoumarin: Known for its biological applications, including antiproliferative and antibacterial activities.

    Thiophene-Linked 1,2,4-Triazoles: Exhibits antimicrobial and chemotherapeutic profiles.

Uniqueness

4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8,13H2,1H3

InChI Key

VPJNCUJVFAIGTH-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)CN)C2=CC=CC=C2

Origin of Product

United States

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